molecular formula C23H22N4O3 B2512028 1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide CAS No. 1170849-59-8

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide

Cat. No. B2512028
CAS RN: 1170849-59-8
M. Wt: 402.454
InChI Key: WDYOGLOKVDOELU-UHFFFAOYSA-N
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Description

1-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-oxo-N-(p-tolyl)-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C23H22N4O3 and its molecular weight is 402.454. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Applications

Research by Patel & Patel (2010) synthesized fluoroquinolone-based thiazolidinones from a lead molecule related to the quinoline class, showing significant antifungal and antibacterial activities. This suggests potential antimicrobial applications for related compounds (Patel & Patel, 2010).

Anticancer Applications

Gaber et al. (2021) focused on synthesizing quinoline-3-carboxylic acid derivatives to evaluate their anticancer effects against the breast cancer MCF-7 cell line. Compounds demonstrated significant anticancer activity, highlighting the therapeutic potential of quinoline derivatives in cancer treatment (Gaber et al., 2021).

Synthesis and Biological Activity

Ziegler et al. (1988) synthesized hydrazino, hydrazonyl, and pyrazolylquinolone-3-carboxylic acids derivatives, exploring their in vitro biological activities. Such studies indicate the chemical versatility and potential biological relevance of quinoline derivatives (Ziegler et al., 1988).

Photocatalytic and Chemical Transformations

Yu et al. (2017) reported on the visible light photocatalytic N-radical-based intramolecular hydroamination of benzamides, leading to the synthesis of dihydroisoquinolinones. This highlights the compound's relevance in the development of efficient synthetic methodologies for biologically important structures (Yu et al., 2017).

Antimicrobial and Antitubercular Activities

Kumar et al. (2014) synthesized novel carboxamide derivatives of 2-quinolones and tested them for antimicrobial and antitubercular activities. The promising results indicate the potential of quinoline derivatives in treating infectious diseases (Kumar et al., 2014).

properties

IUPAC Name

1-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-(4-methylphenyl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-16-8-10-18(11-9-16)24-23(30)19-12-13-21(28)27(25-19)15-22(29)26-14-4-6-17-5-2-3-7-20(17)26/h2-3,5,7-13H,4,6,14-15H2,1H3,(H,24,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDYOGLOKVDOELU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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